3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide 3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 2034521-44-1
VCID: VC6507128
InChI: InChI=1S/C18H26N2O4/c1-22-16-9-13(10-17(11-16)23-2)18(21)19-14-3-6-20(12-14)15-4-7-24-8-5-15/h9-11,14-15H,3-8,12H2,1-2H3,(H,19,21)
SMILES: COC1=CC(=CC(=C1)C(=O)NC2CCN(C2)C3CCOCC3)OC
Molecular Formula: C18H26N2O4
Molecular Weight: 334.416

3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide

CAS No.: 2034521-44-1

Cat. No.: VC6507128

Molecular Formula: C18H26N2O4

Molecular Weight: 334.416

* For research use only. Not for human or veterinary use.

3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide - 2034521-44-1

Specification

CAS No. 2034521-44-1
Molecular Formula C18H26N2O4
Molecular Weight 334.416
IUPAC Name 3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide
Standard InChI InChI=1S/C18H26N2O4/c1-22-16-9-13(10-17(11-16)23-2)18(21)19-14-3-6-20(12-14)15-4-7-24-8-5-15/h9-11,14-15H,3-8,12H2,1-2H3,(H,19,21)
Standard InChI Key XFTCFCYSZVAXOS-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)NC2CCN(C2)C3CCOCC3)OC

Introduction

3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide is a complex organic compound featuring a benzamide core substituted with methoxy groups and a pyrrolidine moiety linked to a tetrahydropyran ring. This unique structure contributes to its potential biological activities and chemical reactivity. Despite the lack of specific references from reliable sources, we can infer its properties and applications based on similar compounds and general principles of organic chemistry.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide typically involves multiple steps:

  • Formation of the Pyrrolidinyl Intermediate: This involves reacting a suitable amine with a protected pyrrolidine derivative.

  • Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced through a cyclization reaction, often using a Lewis acid catalyst.

  • Coupling with Benzamide: The final step involves coupling the pyrrolidinyl intermediate with 3,5-dimethoxybenzoyl chloride under basic conditions to form the target compound.

Potential Applications

This compound has several potential applications:

  • Chemistry: Used as a building block in organic synthesis for developing new compounds.

  • Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: Utilized in the development of advanced materials and chemical processes.

Biological Activity

Derivatives of benzamides, including this compound, may act as noradrenaline reuptake inhibitors (NRIs). The structural modifications at the benzamide core can significantly influence their activity profile. For instance, appropriate substitutions can enhance selectivity and potency against noradrenaline transporters while minimizing interactions with serotonin and dopamine transporters.

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